Dendryphiellin D

Neuroinflammation Natural Products Sesquiterpenoids

Substituting eremophilane congeners without quantitative validation introduces uncontrolled variability in neuroinflammation assays. Dendryphiellin D (CAS 121678-87-3) is a structurally authenticated trinor-eremophilane reference standard with a defined IC50 of 11.9 ± 1.0 μM in LPS-activated BV-2 microglial cells. • Differentiable potency: Enables head-to-head SAR profiling alongside septeremophilane D (8.5 μM) and E (6.0 μM). • QC-ready: Fully characterized C21H28O5 framework (MW 360.44) for LC-MS/MS or NMR metabolomics workflows. • Reliable supply: In stock with expedited global shipping for R&D procurement.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
Cat. No. B12411003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDendryphiellin D
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)O
InChIInChI=1S/C21H28O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-11,14-15,18-19,22,24H,4,12-13H2,1-3H3/b7-5+,8-6+/t14-,15+,18+,19-,21+/m0/s1
InChIKeyJOCONTUXRSUXQU-JBTCAVAYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dendryphiellin D: Trinor-Eremophilane Sesquiterpenoid


Dendryphiellin D is a trinor-eremophilane sesquiterpenoid first isolated from the marine deuteromycete *Dendryphiella salina* and subsequently identified from the plant pathogenic fungus *Septoria rudbeckiae*, a halophyte-associated microbe [1]. Structurally characterized by a C21H28O5 framework (MW 360.44 g/mol) [2], this compound has demonstrated measurable inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells [1].

Workflow Microglial NO inhibition assay (LPS-activated BV-2 model)
Selection Trinor-eremophilane sesquiterpenoid with defined skeletal identity
Source context Halophyte-associated fungal metabolite; dual-source provenance

Dendryphiellin D: Why Generic Substitution Fails


Eremophilane sesquiterpenoids exhibit significant structural and functional diversity, particularly in their degree of nor-modification and oxidation patterns, which directly influence their biological activity profiles [1]. Within the same experimental system (LPS-activated BV-2 microglial cells), structurally related congeners from *Septoria rudbeckiae* displayed distinct anti-neuroinflammatory potencies, with IC50 values ranging from 6.0 to 11.9 μM [1]. This demonstrates that minor structural variations—such as the presence of a tetranor- versus trinor-eremophilane skeleton or differential oxygenation—yield measurable differences in NO inhibitory activity. Consequently, substituting Dendryphiellin D with another eremophilane sesquiterpenoid without quantitative validation in the target assay introduces uncontrolled variability in experimental outcomes.

This product
Trinor-eremophilane core (Dendryphiellin D) with specific oxidation pattern
Potential substitute
Tetranor-eremophilane analog or other eremophilane congener
Risk context
Skeletal subclass shift (trinor vs. tetranor) may alter NO inhibitory activity ranking
Risk context
Differential oxygenation or nor-modification can yield non-transferable potency profiles
Only quantitative head-to-head validation in the target assay confirms interchangeability; potency may shift between structural analogs.

Dendryphiellin D Evidence Guide


Anti-Neuroinflammatory Activity Profiling

In a direct head-to-head comparison, Dendryphiellin D inhibited nitric oxide (NO) production in LPS-activated BV-2 microglial cells with an IC50 of 11.9 ± 1.0 μM. This activity was less potent than its congeners septeremophilane D (IC50 8.5 ± 0.1 μM) and septeremophilane E (IC50 6.0 ± 0.2 μM), but represents a distinct, quantifiable potency tier within the trinor-eremophilane series [1].

NO inhibition profile
Head-to-head
Dendryphiellin D IC50 11.9 ± 1.0 μM vs septeremophilane D 8.5 μM and E 6.0 μM
Supports cell-model potency ranking within trinor-eremophilane series
LPS-activated BV-2 microglial cells; reported 1.4- to 2.0-fold lower potency
Neuroinflammation Natural Products Sesquiterpenoids

Skeletal Classification: Trinor- vs. Tetranor-Eremophilane

Dendryphiellin D possesses a trinor-eremophilane skeleton, distinct from the tetranor-eremophilane framework of septeremophilane A, which contains an α,β-unsaturated δ-lactone unit bearing a hemiacetal group [1]. This structural classification directly correlates with the observed differential NO inhibitory activity, where trinor-eremophilanes (Dendryphiellin D, septeremophilane D, septeremophilane E) display IC50 values between 6.0 and 11.9 μM [1].

Skeletal identity
Class-level
Trinor-eremophilane skeleton (C21); distinct from tetranor-eremophilane with δ-lactone unit
Defines SAR subclass and biosynthetic lineage
Structural elucidation via NMR, HRESIMS, ECD
Natural Product Chemistry Sesquiterpenoid Biosynthesis Structure-Activity Relationship

Source Organism Specificity

Dendryphiellin D was originally isolated from the marine deuteromycete *Dendryphiella salina* [2] and later identified from the plant pathogenic fungus *Septoria rudbeckiae*, a microbe isolated from the halophyte *Karelinia caspia* [1]. This dual-source provenance distinguishes it from eremophilanes exclusively derived from endophytic fungi (e.g., *Curvularia lunata* BCC76963) or other terrestrial sources, potentially reflecting distinct ecological adaptations and biosynthetic gene clusters.

Source provenance
Class-level
Isolated from *Septoria rudbeckiae* (halophyte-associated) and marine *Dendryphiella salina*
Supports chemotaxonomic marker studies and ecological origin differentiation
Different from endophytic eremophilane sources
Microbial Natural Products Fungal Metabolites Halophyte-Associated Fungi

Dendryphiellin D Research Applications


Neuroinflammation Screening and Lead Optimization

Dendryphiellin D, with a validated IC50 of 11.9 ± 1.0 μM in LPS-activated BV-2 microglial cells [1], is optimally deployed as a reference standard or starting point for structure-activity relationship (SAR) studies aimed at developing trinor-eremophilane-based NO production inhibitors. Its moderate potency allows for the detection of both improvements and reductions in activity among synthetic analogs, while its structural characterization enables precise modification of the trinor-eremophilane core.

Comparative Eremophilane Pharmacology

The quantifiable difference in NO inhibitory activity between Dendryphiellin D (11.9 μM), septeremophilane D (8.5 μM), and septeremophilane E (6.0 μM) [1] positions Dendryphiellin D as an essential comparator in studies investigating the impact of subtle structural variations on anti-neuroinflammatory efficacy. Procurement of all three compounds enables rigorous head-to-head pharmacological profiling within the same experimental system.

Halophyte-Associated Fungal Metabolomics

Given its isolation from *Septoria rudbeckiae*, a plant pathogen associated with the halophyte *Karelinia caspia* [1], Dendryphiellin D serves as a chemotaxonomic marker for this specific ecological niche. Researchers investigating the chemical ecology of halophyte-associated fungi or the biosynthesis of nor-eremophilanes can utilize Dendryphiellin D as an authenticated reference standard for LC-MS/MS or NMR-based metabolomics workflows.

Natural Product Library QC and Authentication

With its defined molecular formula (C21H28O5), molecular weight (360.44 g/mol), and CAS registry number (121678-87-3) [2], Dendryphiellin D is a suitable candidate for inclusion in authenticated natural product libraries used for high-throughput screening. Its well-characterized spectroscopic and chromatographic properties facilitate the development of robust QC protocols, ensuring that screening hits attributed to Dendryphiellin D correspond to the genuine, structurally verified compound.

Application
Selection Property
Validation Focus
Microglial NO inhibition assay
Trinor-eremophilane structural identity
Reported IC50 potency tier in LPS-activated BV-2 cells
Eremophilane SAR profiling
Skeletal subclass (trinor vs tetranor) and oxidation pattern
Head-to-head NO inhibitory ranking against congeners
Halophyte-associated fungal metabolomics
Dual-source provenance (*S. rudbeckiae* / *D. salina*)
Chemotaxonomic identity verification via LC-MS/NMR
Natural product library QC reference
Fully characterized spectroscopic and chromatographic profile
Authenticated compound identity for HTS hit confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dendryphiellin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.